4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid
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Overview
Description
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The compound also contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom.
Preparation Methods
The synthesis of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid typically involves multiple steps. One common method involves the reaction of 5-methylisoxazole-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently .
Chemical Reactions Analysis
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs, particularly those that require the protection of functional groups during synthesis.
Industry: The compound is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine, forming a carbamate linkage that prevents the amine from participating in unwanted reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar compounds to 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid include:
4-(tert-Butoxycarbonyl)benzoic acid: This compound also features a Boc protecting group and is used for similar purposes in organic synthesis.
tert-Butoxycarbonyl phenylboronic acid: Another compound with a Boc group, used in Suzuki-Miyaura coupling reactions.
tert-Butoxycarbonyl derivatives of amino acids: These compounds are widely used in peptide synthesis to protect amine groups during the assembly of peptides.
The uniqueness of this compound lies in its isoxazole ring, which imparts specific chemical properties and reactivity that are distinct from other Boc-protected compounds.
Properties
IUPAC Name |
5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-5-6(7(8(12)13)11-16-5)9(14)15-10(2,3)4/h1-4H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNZWEDTUQSLIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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